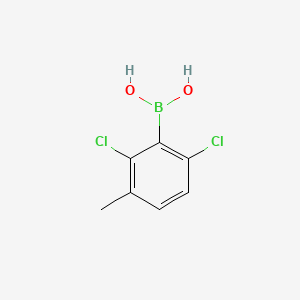
2,6-Dichloro-3-methylphenylboronic acid
Descripción general
Descripción
2,6-Dichloro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methylphenylboronic acid can be synthesized through several methods, with one of the most common being the borylation of 2,6-dichloro-3-methylphenyl halides. The process typically involves the reaction of 2,6-dichloro-3-methylphenyl bromide with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions, resulting in the formation of the corresponding aryl or alkyl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aryl Compounds: Formed through protodeboronation.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-methylphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Research: Employed in the synthesis of biologically active molecules and probes for studying biological systems.
Mecanismo De Acción
The primary mechanism of action for 2,6-dichloro-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the carbon-carbon bond.
Comparación Con Compuestos Similares
2,6-Dichloro-3-methylphenylboronic acid can be compared with other phenylboronic acids such as:
Phenylboronic Acid: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive in some cases.
2,6-Dichlorophenylboronic Acid: Similar in structure but lacks the methyl group, which can influence its reactivity and selectivity in certain reactions.
3-Methylphenylboronic Acid: Lacks the chlorine substituents, affecting its electronic properties and reactivity.
The unique combination of chlorine and methyl substituents in this compound provides it with distinct reactivity and selectivity profiles, making it valuable in specific synthetic applications.
Propiedades
IUPAC Name |
(2,6-dichloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVEDFFDGYSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656933 | |
| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-54-2 | |
| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)
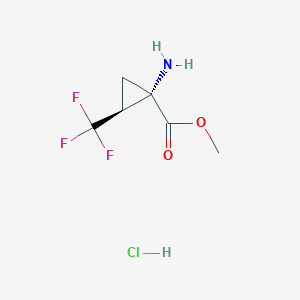
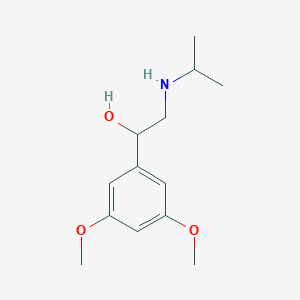
![(3Z)-4-[(3,4-dichlorophenyl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B1386674.png)


![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)
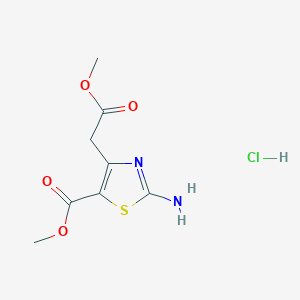
![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B1386687.png)
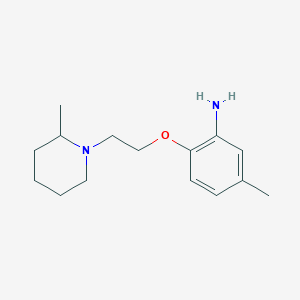
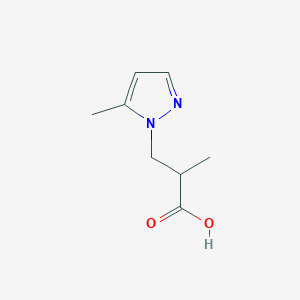
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)

